

A Spectroscopic Comparison of 4-Bromo-3-methylbenzoic Acid and Its Precursors

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Compound of Interest

Compound Name: 4-Bromo-3-methylbenzoic acid

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A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of **4-Bromo-3-methylbenzoic acid** and its synthetic precursors, 3-methylbenzoic acid and 4-amino-3-methylbenzoic acid. This guide provides a comparative analysis of their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, supported by experimental protocols.

This document offers an objective comparison of the spectroscopic properties of **4-Bromo-3-methylbenzoic acid** with its common precursors, 3-methylbenzoic acid and 4-amino-3-methylbenzoic acid. The aim is to provide a valuable resource for the identification and characterization of these compounds during synthesis and analysis. The supporting experimental data is presented in a clear and structured format to facilitate easy comparison.

Spectroscopic Data Comparison

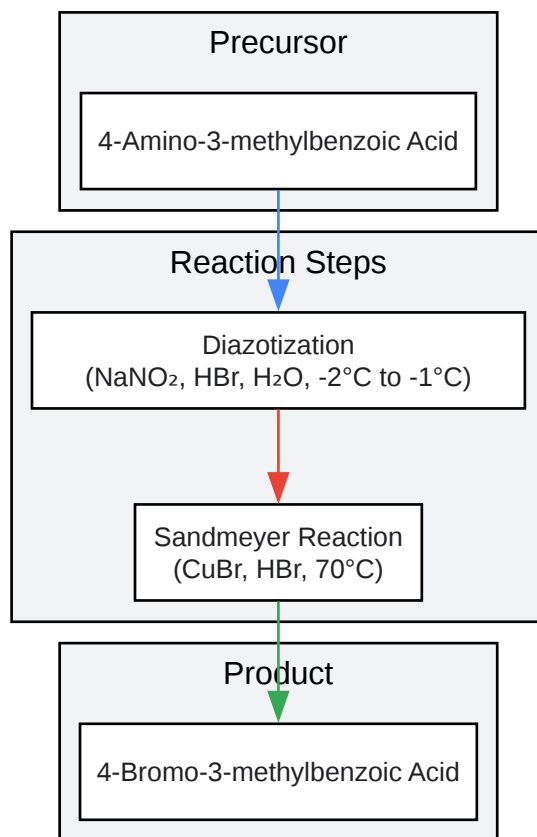
The following table summarizes the key spectroscopic data for **4-Bromo-3-methylbenzoic acid** and its precursors. This data is essential for monitoring the progress of the synthesis and for the structural confirmation of the final product.

Spectroscopic Data	3-Methylbenzoic Acid	4-Amino-3-methylbenzoic Acid	4-Bromo-3-methylbenzoic Acid
Infrared (IR) Spectroscopy (cm ⁻¹)	O-H stretch (broad): 2500-3300, C=O stretch: ~1700, C-H (aromatic): ~3000, C-H (alkyl): ~2950	N-H stretch: 3300-3500, O-H stretch (broad): 2500-3300, C=O stretch: ~1680, C-H (aromatic): ~3000, C-H (alkyl): ~2950	O-H stretch (broad): 2500-3300, C=O stretch: ~1700, C-H (aromatic): ~3000, C-H (alkyl): ~2950, C-Br stretch: 500-600
¹ H NMR Spectroscopy (δ, ppm)	~2.4 (s, 3H, CH ₃), ~7.4-7.9 (m, 4H, Ar-H), ~11.0 (br s, 1H, COOH)[1]	~2.2 (s, 3H, CH ₃), ~3.9 (br s, 2H, NH ₂), ~6.7-7.7 (m, 3H, Ar-H), ~10.5 (br s, 1H, COOH)[2][3]	~2.4 (s, 3H, CH ₃), ~7.6-8.0 (m, 3H, Ar-H), ~11.0 (br s, 1H, COOH)
¹³ C NMR Spectroscopy (δ, ppm)	~21 (CH ₃), ~127-138 (Ar-C), ~172 (C=O)[1]	~17 (CH ₃), ~114-150 (Ar-C), ~171 (C=O)[3][4]	~22 (CH ₃), ~125-139 (Ar-C), ~170 (C=O)
Mass Spectrometry (m/z)	Molecular Ion [M] ⁺ : 136, Base Peak: 91 ([C ₇ H ₇] ⁺)[5]	Molecular Ion [M] ⁺ : 151, Base Peak: 151[3]	Molecular Ion [M] ⁺ : 214/216 (due to Br isotopes), Base Peak: 199/201 ([M-CH ₃] ⁺)

Synthetic Pathway and Experimental Workflow

The synthesis of **4-Bromo-3-methylbenzoic acid** can be achieved through various routes. One common and well-documented method involves the diazotization of 4-Amino-3-methylbenzoic acid followed by a Sandmeyer reaction. This process is illustrated in the workflow diagram below.

Synthesis of 4-Bromo-3-methylbenzoic Acid



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Caption: Synthetic route from 4-Amino-3-methylbenzoic acid.

Experimental Protocols

Synthesis of 4-Bromo-3-methylbenzoic Acid from 4-Amino-3-methylbenzoic Acid[4]

- **Preparation of the Diazonium Salt:** A suspension of 4-Amino-3-methylbenzoic acid (0.483 mol) in water (411 mL) and 47% hydrobromic acid (486 mL) is stirred at 25°C for 1 hour. The reaction mixture is then cooled to -2°C. A solution of sodium nitrite (0.463 mol) in water (100 mL) is added to the reaction mixture over 15 minutes, maintaining the temperature between -1°C and -2°C. The mixture is stirred at this temperature for an additional 1.5 hours to ensure complete diazotization.

- Sandmeyer Reaction: The freshly prepared diazonium salt solution is slowly added to a suspension of copper(I) bromide (0.508 mol) in water (73 mL) and aqueous hydrobromic acid (73 mL). The reaction mixture is stirred at 25°C for 1 hour and then heated to 70°C for 1 hour to complete the reaction.
- Isolation and Purification: The resulting solid is collected by filtration, washed with water until the pH of the filtrate is neutral (pH 7), and then dried to yield **4-Bromo-3-methylbenzoic acid**.

Spectroscopic Analysis

- Infrared (IR) Spectroscopy: IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be prepared as KBr pellets or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. The spectra are recorded in the range of 4000-400 cm^{-1} .
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are obtained on a spectrometer operating at a standard frequency (e.g., 400 MHz for ^1H). Samples are dissolved in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- Mass Spectrometry (MS): Mass spectra are typically acquired using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, and the resulting fragmentation pattern is analyzed to determine the molecular weight and structural features of the compound.

This guide provides a foundational understanding of the spectroscopic differences between **4-Bromo-3-methylbenzoic acid** and its precursors. The provided data and protocols can be utilized for the efficient synthesis and accurate identification of these compounds in a research and development setting.

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